molecular formula C16H16O2 B13985437 Methyl 4-(4-methylbenzyl)benzoate

Methyl 4-(4-methylbenzyl)benzoate

Cat. No.: B13985437
M. Wt: 240.30 g/mol
InChI Key: RNGSIMRJOCSJHQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylbenzyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylate position and a 4-methylbenzyl substituent at the para position of the aromatic ring. The compound’s structure combines aromatic rigidity with the flexibility of the methylene linker, making it a versatile intermediate in organic synthesis and drug discovery. Its structural simplicity and modularity allow for derivatization to explore physicochemical or biological properties, as seen in compounds with similar backbones .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

methyl 4-[(4-methylphenyl)methyl]benzoate

InChI

InChI=1S/C16H16O2/c1-12-3-5-13(6-4-12)11-14-7-9-15(10-8-14)16(17)18-2/h3-10H,11H2,1-2H3

InChI Key

RNGSIMRJOCSJHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methyl]benzoic acid methyl ester can be achieved through esterification reactions. One common method involves the reaction of 4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methyl]benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylphenyl)methyl]benzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The aromatic ring allows for interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(4-methylbenzyl)benzoate with structurally or functionally related benzoate derivatives, focusing on substituent effects, synthesis strategies, and applications.

Structural and Functional Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 4-Methylbenzyl group at para position C₁₆H₁₆O₂ 240.30 Intermediate for pharmaceuticals, materials
Methyl 4-(N-(4-methylbenzyl)sulfamoyl)benzoate Sulfamoyl linker instead of methylene C₁₆H₁₈NO₄S 320.09 Photolabile precursor for biphenyl synthesis
Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate Biphenyl core via photolysis C₁₅H₁₄O₂ 226.27 Rigid aromatic framework for materials science
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-quinoline substituent C₂₈H₂₅N₃O₃ 451.52 Anticancer or antimicrobial agent (inferred from quinoline motifs)
Methyl 4-[(4-cyanobenzyl)oxy]benzoate (23n) Cyanobenzyl ether linkage C₁₆H₁₃NO₃ 267.28 Enhanced polarity for solubility modulation
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)acetamido)benzoate (4b) Ureido-amide side chain C₁₇H₁₆ClN₃O₄ 361.78 Potential kinase inhibitor (amide/urea pharmacophores)
Methyl 4-benzyloxy-2-hydroxybenzoate Benzyloxy and hydroxyl groups C₁₅H₁₄O₄ 258.27 Liquid crystal precursor, polymer synthesis

Substituent Effects on Properties

  • Polarity and Solubility: The target compound’s 4-methylbenzyl group introduces moderate hydrophobicity, ideal for lipid bilayer penetration in drug delivery. In contrast, the cyanobenzyl ether in 23n increases polarity (logP reduction), enhancing aqueous solubility. The sulfamoyl group in Methyl 4-(N-(4-methylbenzyl)sulfamoyl)benzoate adds hydrogen-bonding capacity, improving crystallinity but reducing membrane permeability.
  • Thermal Stability :

    • Biphenyl derivatives (e.g., Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate ) exhibit higher melting points due to extended conjugation, whereas flexible methylene linkers (as in the target compound) lower thermal stability.
  • Reactivity :

    • Photolabile sulfamoyl groups in Methyl 4-(N-(4-methylbenzyl)sulfamoyl)benzoate enable clean C–S bond cleavage under UV light , a feature absent in the target compound.
    • The hydroxyl group in Methyl 4-benzyloxy-2-hydroxybenzoate allows for further functionalization (e.g., esterification), whereas the target’s methyl ester is less reactive.

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